molecular formula C8H18N2 B2532186 6-Ethyl-1-methyl-1,4-diazepane CAS No. 1782341-38-1

6-Ethyl-1-methyl-1,4-diazepane

Cat. No. B2532186
CAS RN: 1782341-38-1
M. Wt: 142.246
InChI Key: XJZPHBKPSFKUPP-UHFFFAOYSA-N
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Description

6-Ethyl-1-methyl-1,4-diazepane is a chemical compound with the molecular formula C8H18N2 . It has a molecular weight of 142.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2/c1-3-8-6-9-4-5-10(2)7-8/h8-9H,3-7H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

  • Vibrational Spectroscopic Analysis : A study conducted by Kuruvilla et al. (2018) on a similar compound (4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4] diazepine) utilized FT-IR and FT-Raman techniques alongside quantum mechanical methods to interpret and predict vibrational spectra. The study emphasized the compound's spectroscopic properties and its potential biological activity inferred from molecular docking studies, suggesting antidepressant capabilities (Kuruvilla et al., 2018).

Ligand Framework for Metal Catalysts

  • Ancillary Ligand Framework : Research by Ge et al. (2006) identified the 6-amino-6-methyl-1,4-diazepine framework as a suitable ligand moiety for supporting cationic group 3 metal alkyl catalysts. This framework facilitates access to tri- and tetradentate monoanionic ligand derivatives, showcasing its utility in catalysis (Ge et al., 2006).

Organocatalysis and Cascade Reactions

  • Organocatalytic Cascade Reactions : Barrett et al. (2023) discussed the use of ethyl diazepane carboxylate in catalyzing the oxy-Cope rearrangement of certain carboxaldehydes through iminium ion activation. This process demonstrates the compound's role in complexity-generating cascade transformations, indicating its potential in synthesizing cyclopentane-containing products with high stereocontrol (Barrett et al., 2023).

Cytotoxicity and Inhibition Studies

  • Cathepsin B Inhibition : A study by Spencer et al. (2009) on palladacycles, including derivatives with 1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, showed excellent correlation between cathepsin B inhibition and cytotoxicity. These findings highlight the potential of diazepine derivatives in cancer therapy (Spencer et al., 2009).

Synthesis and Activity of Diazepine Derivatives

  • Synthesis of Biologically Active 1H-1,4-Diazepines : Research by Saingar et al. (2011) described the synthesis of biologically active 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety, highlighting their antimicrobial, antifungal, and anthelmintic activities. This underscores the versatility of diazepine derivatives in developing pharmaceutical agents (Saingar et al., 2011).

Safety and Hazards

6-Ethyl-1-methyl-1,4-diazepane is classified as a dangerous substance. It has hazard statements H227 and H314 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It should not be handled until all safety precautions have been read and understood .

properties

IUPAC Name

6-ethyl-1-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-8-6-9-4-5-10(2)7-8/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZPHBKPSFKUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1782341-38-1
Record name 6-ethyl-1-methyl-1,4-diazepane
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